molecular formula C8H2F5N B1411610 3,5-Difluoro-2-(trifluoromethyl)benzonitrile CAS No. 1806397-97-6

3,5-Difluoro-2-(trifluoromethyl)benzonitrile

Cat. No. B1411610
M. Wt: 207.1 g/mol
InChI Key: UXLLZZMWGQHYGN-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-(trifluoromethyl)benzonitrile is an organic compound that belongs to the benzonitrile family . It is a reagent used in the synthesis of various pharmaceuticals . The molecular formula of this compound is C8H2F5N.


Synthesis Analysis

The synthesis of this compound involves several steps. One of the methods involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with N,N-dimethyl formamide dimethyl acetal to yield an imine intermediate . This intermediate is then hydrolyzed with K2CO3 in the presence of 30% H2O2 .


Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-2-(trifluoromethyl)benzonitrile consists of a benzonitrile core with two fluorine atoms and a trifluoromethyl group attached to the benzene ring . The molecular weight of this compound is 207.1 g/mol.


Chemical Reactions Analysis

The chemical reactions involving 3,5-Difluoro-2-(trifluoromethyl)benzonitrile are complex and can involve multiple steps. For instance, it has been used as a reactant in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Difluoro-2-(trifluoromethyl)benzonitrile have been studied extensively. The vibrational wavenumbers, geometry, and various thermodynamic parameters of this compound have been analyzed .

Safety And Hazards

3,5-Difluoro-2-(trifluoromethyl)benzonitrile is considered hazardous. It is toxic if inhaled, harmful if swallowed, and harmful in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

The future directions of research on 3,5-Difluoro-2-(trifluoromethyl)benzonitrile are promising. Given its potential as a reagent in the synthesis of various pharmaceuticals, further studies on its properties and applications are warranted .

properties

IUPAC Name

3,5-difluoro-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5N/c9-5-1-4(3-14)7(6(10)2-5)8(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLLZZMWGQHYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-2-(trifluoromethyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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